molecular formula C14H13NO2 B14412826 Benzamide, N-(phenoxymethyl)- CAS No. 82212-42-8

Benzamide, N-(phenoxymethyl)-

Cat. No.: B14412826
CAS No.: 82212-42-8
M. Wt: 227.26 g/mol
InChI Key: OTLARUWYQBSRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(phenoxymethyl)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a phenoxymethyl group attached to the nitrogen atom of the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamide, N-(phenoxymethyl)- can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, benzamides are often produced by reacting carboxylic acids with amines at high temperatures. For instance, the reaction between benzoic acid and phenoxymethylamine can be carried out in the presence of a catalyst to yield Benzamide, N-(phenoxymethyl)- .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(phenoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzamide, N-(phenoxymethyl)- can yield benzoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzamide, N-(phenoxymethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(phenoxymethyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Benzamide, N-(phenoxymethyl)- include:

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide

Uniqueness

What sets Benzamide, N-(phenoxymethyl)- apart from these similar compounds is its unique phenoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where other benzamides may not be as effective .

Properties

CAS No.

82212-42-8

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-(phenoxymethyl)benzamide

InChI

InChI=1S/C14H13NO2/c16-14(12-7-3-1-4-8-12)15-11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)

InChI Key

OTLARUWYQBSRNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCOC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.